molecular formula C27H52O4 B098281 Dinonyl azelate CAS No. 18803-78-6

Dinonyl azelate

Cat. No.: B098281
CAS No.: 18803-78-6
M. Wt: 440.7 g/mol
InChI Key: KAKCWCBEABKVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinonyl azelate, also known as this compound, is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. This compound is a long-chain ester, which makes it useful in various industrial applications, particularly as a plasticizer and lubricant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonyl azelate can be synthesized through the esterification of nonanedioic acid (azelaic acid) with nonanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of nonanedioic acid, dinonyl ester often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Dinonyl azelate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

    Hydrolysis: Nonanedioic acid and nonanol.

    Reduction: Nonanol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of nonanedioic acid, dinonyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways, depending on the specific ester and its biological context .

Comparison with Similar Compounds

Dinonyl azelate can be compared with other esters derived from nonanedioic acid, such as:

Uniqueness

This compound is unique due to its long alkyl chain, which imparts specific physical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters. These properties make it particularly useful in applications requiring long-lasting lubrication and plasticization .

Properties

CAS No.

18803-78-6

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

dinonyl nonanedioate

InChI

InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

KAKCWCBEABKVPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC

Key on ui other cas no.

18803-78-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.